molecular formula C14H23N3 B13012357 N-Butyl-3-(piperidin-2-yl)pyridin-2-amine

N-Butyl-3-(piperidin-2-yl)pyridin-2-amine

Cat. No.: B13012357
M. Wt: 233.35 g/mol
InChI Key: ANURGLBEZQDORQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-3-(piperidin-2-yl)pyridin-2-amine can be achieved through various organic synthesis methods. One common approach involves the reaction of piperidine with pyridine derivatives under specific conditions. For instance, the reaction of α-bromoketones with 2-aminopyridine in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene can yield N-(pyridin-2-yl)amides . The reaction conditions are mild and metal-free, making it an efficient method for synthesizing piperidine derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-3-(piperidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Halides, nucleophiles, and appropriate solvents such as dichloromethane (DCM) or acetonitrile (MeCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted piperidine and pyridine compounds.

Scientific Research Applications

N-Butyl-3-(piperidin-2-yl)pyridin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Butyl-3-(piperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the formation of ergosterol in fungal cells by targeting the enzyme sterol 14-alpha demethylase (CYP51) . This inhibition disrupts the cell membrane integrity, leading to the antifungal effects observed in studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both piperidine and pyridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H23N3

Molecular Weight

233.35 g/mol

IUPAC Name

N-butyl-3-piperidin-2-ylpyridin-2-amine

InChI

InChI=1S/C14H23N3/c1-2-3-9-16-14-12(7-6-11-17-14)13-8-4-5-10-15-13/h6-7,11,13,15H,2-5,8-10H2,1H3,(H,16,17)

InChI Key

ANURGLBEZQDORQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=CC=N1)C2CCCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.